N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
The compound N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is a synthetic thiophene derivative . Thiophene and its derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound likely interacts with multiple targets, leading to various physiological changes .
Biochemical Pathways
Thiophene derivatives are known to have diverse applications in medicinal chemistry, suggesting that they likely interact with and affect multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting that they likely induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and receptors involved in cell signaling pathways. The compound’s thiophene ring is known to exhibit kinase inhibition, which can modulate various cellular processes . Additionally, the oxadiazole moiety can interact with microbial enzymes, leading to antimicrobial effects . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. The compound has been shown to affect cell signaling pathways by inhibiting specific kinases, leading to altered cellular responses . It also impacts gene expression by modulating transcription factors and other regulatory proteins. Furthermore, the compound can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific enzymes and receptors, leading to inhibition or activation of their activity. For instance, the thiophene ring can bind to kinase active sites, inhibiting their function and thereby modulating downstream signaling pathways . The oxadiazole moiety can interact with microbial enzymes, leading to antimicrobial effects by disrupting essential biochemical processes within the microbes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with metabolic enzymes, influencing the levels of metabolites and the overall metabolic flux within the cell . These interactions can lead to changes in the concentration of key metabolites, affecting cellular function and homeostasis . The compound’s metabolism may also involve specific cofactors that facilitate its biochemical transformations.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity . These transport and distribution mechanisms are essential for the compound’s therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with target enzymes and proteins, thereby modulating its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The thiophene and oxadiazole rings are then coupled with a cyclohexyl group through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic applications.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-bromothiophene.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole.
Uniqueness
N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a benzenesulfonamide group. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-26(23,15-7-3-1-4-8-15)21-18(10-5-2-6-11-18)17-19-16(20-24-17)14-9-12-25-13-14/h1,3-4,7-9,12-13,21H,2,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGBLKOLUKBHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.